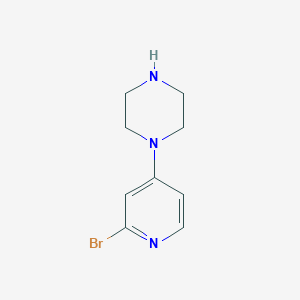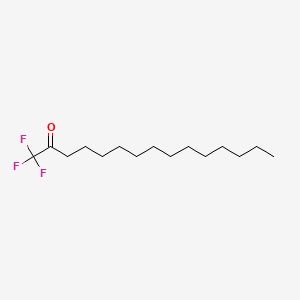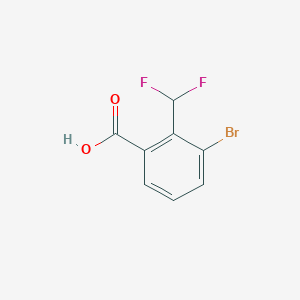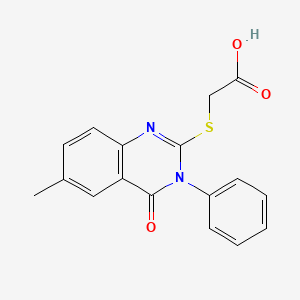
1-(2-Bromopyridin-4-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromopyridin-4-yl)piperazine is a chemical compound with the molecular formula C9H12BrN3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of a bromine atom on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Bromopyridin-4-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-chloropyridine with piperazine under basic conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.
化学反应分析
Types of Reactions
1-(2-Bromopyridin-4-yl)piperazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atom or reduce the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products Formed
Nucleophilic Substitution: Substituted piperazine derivatives.
Oxidation: N-oxides or other oxidized forms.
Reduction: Dehalogenated or reduced pyridine derivatives.
科学研究应用
1-(2-Bromopyridin-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Bromopyridin-4-yl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the piperazine ring can act as a scaffold, positioning functional groups in the optimal orientation for interaction with the target.
相似化合物的比较
1-(2-Bromopyridin-4-yl)piperazine can be compared with other similar compounds, such as:
1-(2-Chloropyridin-4-yl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluoropyridin-4-yl)piperazine: Contains a fluorine atom, leading to different reactivity and properties.
1-(2-Iodopyridin-4-yl)piperazine: Iodine substitution, which can affect the compound’s reactivity and applications.
The uniqueness of this compound lies in the specific properties imparted by the bromine atom, such as its size, electronegativity, and ability to participate in halogen bonding, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H12BrN3 |
|---|---|
分子量 |
242.12 g/mol |
IUPAC 名称 |
1-(2-bromopyridin-4-yl)piperazine |
InChI |
InChI=1S/C9H12BrN3/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |
InChI 键 |
RRTVZBSXBOEYKE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=CC(=NC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)

![4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid](/img/structure/B15287982.png)

![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)



![2-[4-Aminopentyl(propyl)amino]ethanol](/img/structure/B15288011.png)

![(8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide](/img/structure/B15288031.png)
![[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide](/img/structure/B15288033.png)


